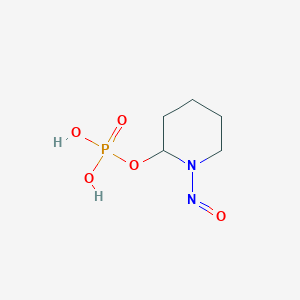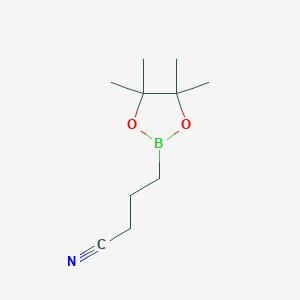
3-Cyano-1-propylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related boronic esters typically involves palladium-catalyzed cross-coupling reactions. For instance, Takagi et al. (2002) describe the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, highlighting the method's efficiency in retaining the configuration of double bonds and its application to one-pot synthesis of unsymmetrical 1,3-dienes (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Aplicaciones Científicas De Investigación
Highly Sensitive Fluorescent Sensors
Researchers have developed sensitive PET (photo-induced electron transfer)-type fluorescent sensors and sensor-doped polymer films for detecting trace amounts of water. These sensors, incorporating cyano groups as electron-withdrawing substituents, showcase the potential of boronic esters in enhancing sensor sensitivity and selectivity, crucial for environmental monitoring and diagnostic applications (Miho et al., 2021).
Cross-Coupling Reactions
In the realm of organic synthesis, boronic esters serve as pivotal intermediates. For example, palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron with 1-alkenyl halides or triflates have been utilized to synthesize unsymmetrical 1,3-dienes. This borylation-coupling sequence demonstrates the versatility of boronic esters in creating complex organic architectures, highlighting their importance in pharmaceutical and material science research (Takagi et al., 2002).
H2O2-Cleavable Polymers
The synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization showcases another innovative application. Incorporating phenylboronic acid esters into polymers enables the creation of materials that can degrade in response to H2O2, paving the way for the development of responsive delivery vehicles and smart materials. These findings underscore the potential of boronic esters in developing novel polymer-based technologies (Cui et al., 2017).
Room-Temperature Phosphorescence
A surprising discovery revealed that simple arylboronic esters exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding of phosphorescent materials and opens up new avenues for designing organic phosphorescent materials without heavy atoms, which could have significant implications for optoelectronic devices and bioimaging technologies (Shoji et al., 2017).
Safety And Hazards
Direcciones Futuras
The future directions of research involving 3-Cyano-1-propylboronic acid pinacol ester could involve further exploration of its reactivity in various chemical reactions, such as the Suzuki–Miyaura coupling reaction . Additionally, more research could be conducted to better understand the steric parameters of the Bpin group and how they influence the reactivity of the compound .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMSRWXPZLRTIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457934 |
Source


|
| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1-propylboronic acid pinacol ester | |
CAS RN |
238088-16-9 |
Source


|
| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

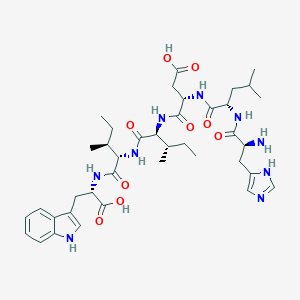
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)

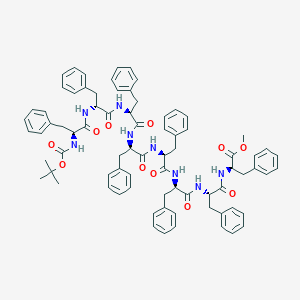
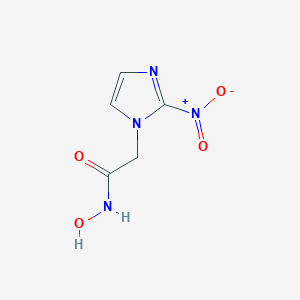



![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
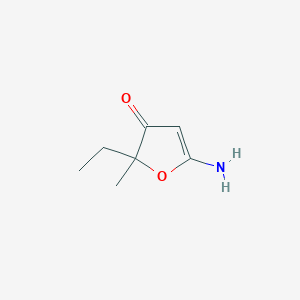
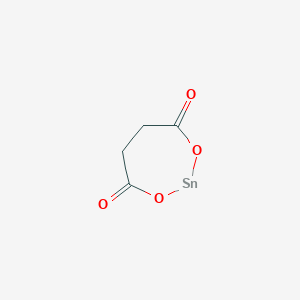
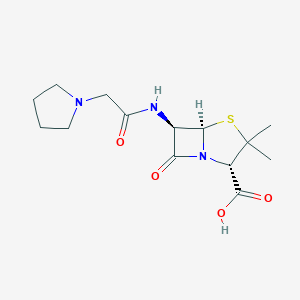
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
